molecular formula C16H13ClN2O3S2 B2558652 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide CAS No. 895458-74-9

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No.: B2558652
CAS No.: 895458-74-9
M. Wt: 380.86
InChI Key: XFBBUHKWEJEVQS-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a synthetic organic compound designed for research purposes, integrating a benzothiazole moiety and a benzenesulfonamide group into a single molecular framework. The benzothiazole scaffold is recognized in medicinal chemistry for its diverse biological activities . Compounds based on this structure have been extensively investigated for their antimicrobial potential, with some derivatives demonstrating significant antibacterial and antibiofilm activity against resistant bacterial strains . Furthermore, the benzenesulfonamide group is a privileged structure in drug discovery, often associated with enzyme inhibition properties . This molecular architecture makes the compound a valuable candidate for researchers exploring new therapeutic agents, particularly in screening for antimicrobial, anticancer, and enzyme-inhibiting activities . The presence of both acetamide and sulfonamide linkages offers multiple sites for molecular interaction, such as hydrogen bonding, which can be critical for binding to biological targets like enzymes . This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-10-18-14-8-12(4-7-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBBUHKWEJEVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced by reacting 4-chlorobenzenesulfonyl chloride with the benzothiazole derivative in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzenesulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. In vitro studies have demonstrated that related compounds can have IC50 values lower than standard anticancer drugs like 5-fluorouracil, suggesting enhanced potency against cancer cell lines .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds similar to 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of bacterial folic acid synthesis, making these compounds valuable in treating infections .

Agricultural Applications

The compound's potential as a pesticide or herbicide is being explored due to its ability to inhibit specific enzymatic pathways in plants and pathogens. Research into sulfonamide derivatives suggests they may serve as effective agents against agricultural pests and diseases by disrupting metabolic processes .

Material Science Applications

The structural properties of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide make it suitable for applications in material science, particularly in developing polymers and coatings with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could improve mechanical properties while providing functional characteristics such as antimicrobial activity .

Case Study 1: Anticancer Efficacy

In a study evaluating various benzothiazole derivatives, one compound demonstrated an IC50 value of 4.53 µM against HCT116 colorectal carcinoma cells, indicating significant anticancer potential compared to traditional chemotherapeutics . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Screening

A series of sulfonamide derivatives were tested for antimicrobial efficacy against multiple strains of bacteria and fungi. Results showed that certain derivatives exhibited MIC values as low as 1.27 µM against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Insights :

  • The target compound lacks the piperazine linker seen in Compounds 47–50, which may reduce conformational flexibility but improve metabolic stability .

Triazole- and Thiadiazole-Containing Analogues

Triazole and thiadiazole rings are common in bioactive acetamides:

Compound Name Key Structural Features Biological Activity Reference
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole core, chlorophenyl, methoxyphenyl Not explicitly reported
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole core, fluorophenyl Not explicitly reported

Key Insights :

  • The target compound’s sulfonyl group is more oxidized than the sulfanyl groups in thiadiazole/triazole analogues, which may reduce nucleophilic reactivity and improve oxidative stability .
  • Chlorine substitution (as in the target and compounds) is a common strategy to enhance binding affinity and lipophilicity .

Benzothiazole Derivatives with Trifluoromethyl Groups

Benzothiazole acetamides with trifluoromethyl substituents (e.g., from European Patent EP3348550A1) exhibit structural diversity:

Compound Name Key Structural Features Biological Activity Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethyl, methoxyphenyl Not explicitly reported
Target Compound 2-Methylbenzothiazole, 4-chlorobenzenesulfonyl Not explicitly reported

Key Insights :

  • The trifluoromethyl group in compounds enhances electronegativity and metabolic resistance compared to the target’s methyl group .
  • The 4-chlorobenzenesulfonyl group in the target may confer distinct steric and electronic effects versus methoxyphenyl substituents.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Sulfonyl groups generally improve aqueous solubility over sulfanyl or thioether linkages (e.g., compounds) .
  • Metabolic Stability : Chlorine and sulfonyl groups may reduce cytochrome P450-mediated metabolism compared to fluorine or methoxy substituents .

Biological Activity

2-(4-Chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for various pharmacological effects. The unique structural features of this compound, including the benzothiazole moiety and sulfonyl group, contribute to its biological activity.

Structural Characteristics

The compound can be characterized by its following structural features:

  • Benzothiazole Moiety : This heterocyclic structure is associated with a range of biological activities, including antimicrobial and anticancer properties.
  • Sulfonyl Group : The presence of the sulfonyl group enhances the compound's reactivity and potential interactions with biological targets.

The mechanism of action for 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is likely multifaceted, involving interactions with various enzymes and receptors. These interactions can modulate signaling pathways that influence cellular functions such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities. Below is a summary of the potential biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections.
Anticancer Shows promise in inhibiting cancer cell growth through apoptosis induction.
Anticonvulsant Related compounds have demonstrated anticonvulsant properties in preclinical studies.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that benzothiazole derivatives possess significant antimicrobial properties. Compounds similar to 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide were evaluated against common pathogens, showing effective inhibition in vitro .
  • Anticancer Properties : Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide were tested in various cancer cell lines, demonstrating cytotoxic effects via caspase activation .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of benzothiazole derivatives against neurodegenerative diseases. Compounds similar to 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide showed promise in reducing oxidative stress and inflammation in neuronal cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide?

The synthesis typically involves sulfonylation and amidation steps. Key considerations include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve intermediates and stabilize reactive species.
  • Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and side-product minimization.
  • pH optimization : Maintaining a slightly basic pH (~8–9) during amidation improves coupling efficiency. Post-synthesis, purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm functional groups (e.g., sulfonyl at ~δ 7.8 ppm, benzothiazole protons at δ 6.9–7.5 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (expected [M+H]+^+ at m/z 395.04).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .

Q. What are the compound’s solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., 10% DMSO in PBS).
  • Stability : Stable at −20°C in anhydrous conditions for >6 months. Avoid prolonged exposure to light or moisture to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., inconsistent enzyme inhibition) be resolved?

  • Structural validation : Use X-ray crystallography (via SHELX refinement) to confirm the compound’s 3D conformation and identify potential polymorphic forms affecting activity .
  • Dose-response reassessment : Conduct IC50_{50} studies across multiple concentrations (1 nM–100 µM) to rule out assay-specific artifacts.
  • Target engagement assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Core modifications : Replace the 4-chlorobenzenesulfonyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to probe steric/electronic effects.
  • Benzothiazole ring substitution : Introduce methyl or methoxy groups at the 2-position to assess impact on receptor binding.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent changes with predicted binding energies to targets like COX-2 or EGFR .

Q. How can researchers address discrepancies in crystallographic data during structural analysis?

  • Refinement protocols : Apply SHELXL’s twin refinement for twinned crystals (common with sulfonamide derivatives). Parameters like HKLF5 and BASF optimize the model.
  • Validation tools : Use checkCIF/PLATON to identify geometric outliers (e.g., sulfonyl bond angles >112°).
  • Dynamic studies : Pair crystallography with molecular dynamics simulations (AMBER/CHARMM) to assess conformational flexibility in solution .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Mutagenesis studies : Introduce point mutations (e.g., Ser530Ala in COX-2) to identify critical binding residues.
  • Cryo-EM/XFEL : For large targets, resolve inhibitor-enzyme complexes at near-atomic resolution to visualize binding pockets .

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